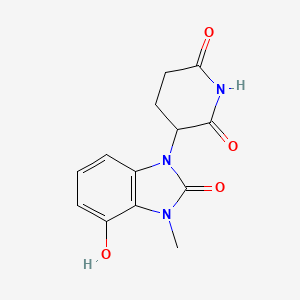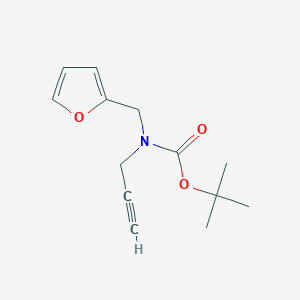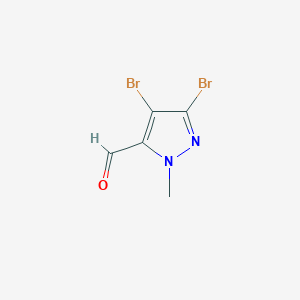aminehydrochloride](/img/structure/B13506476.png)
[(Adamantan-2-yl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Adamantan-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-2-yl)methylaminehydrochloride typically involves the reaction of adamantan-2-ylmethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Adamantan-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
(Adamantan-2-yl)methylaminehydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (Adamantan-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in viral replication, making it a potential antiviral agent . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(Adamantan-2-yl)methylaminehydrochloride is unique due to its adamantane core, which imparts stability and rigidity to the molecule. Similar compounds include:
Adamantan-1-ylmethylamine: Another adamantane derivative with similar reactivity but different substitution pattern.
Adamantan-2-ylmethylamine: A closely related compound with a different functional group arrangement.
Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
These compounds share the adamantane core but differ in their functional groups and reactivity, making (Adamantan-2-yl)methylaminehydrochloride a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
1-(2-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-13-7-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-13H,2-7H2,1H3;1H |
InChI Key |
YTILKNFNRAUWEO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


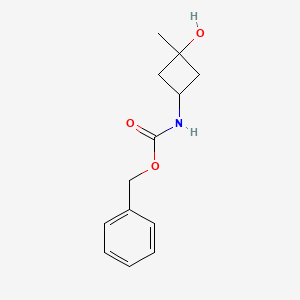
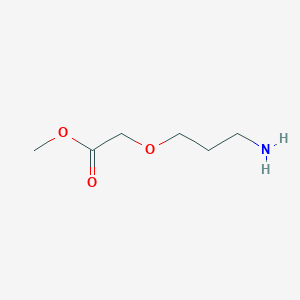

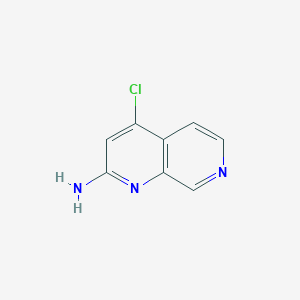
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
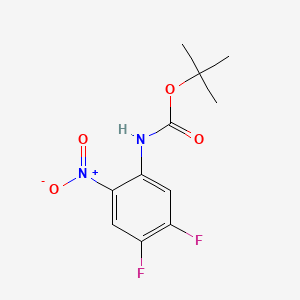
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
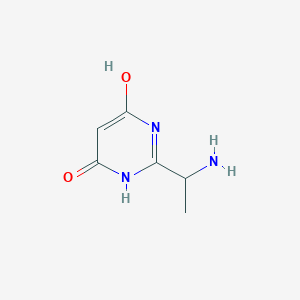

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
